molecular formula C8H9NO3 B1267800 ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate CAS No. 27472-43-1

ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

Cat. No.: B1267800
CAS No.: 27472-43-1
M. Wt: 167.16 g/mol
InChI Key: RRGFTCXFRSYMEQ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses to external stimuli . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis . These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a tool for studying cellular functions and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This compound can bind to specific proteins and enzymes, leading to changes in their conformation and activity . For instance, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby blocking the substrate from binding and preventing the catalytic reaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes . These molecular interactions contribute to the compound’s overall effects on cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The stability of the compound is influenced by environmental conditions such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of breakdown products that can affect its biological activity . Long-term studies in vitro and in vivo have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are important considerations for researchers using the compound in experimental studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound may exhibit beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . At high doses, this compound can cause toxicity, leading to adverse effects such as organ damage, inflammation, and disruption of normal physiological processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can be metabolized by enzymes such as cytochrome P450s, which play a key role in the oxidation and detoxification of xenobiotics . Additionally, the compound can influence metabolic pathways related to amino acid and nucleotide synthesis, affecting the levels of key metabolites involved in cellular energy production and biosynthesis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments . For example, transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) can mediate the cellular uptake of this compound . Once inside the cell, the compound can bind to intracellular proteins, influencing its distribution and localization within specific organelles . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular proteins and transporters . For instance, this compound may be targeted to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its specific effects on cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-1-pyrrolidineacetic acid with ethanol in the presence of an acid catalyst . The reaction typically requires heating to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .

Properties

IUPAC Name

ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGFTCXFRSYMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303966
Record name ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27472-43-1
Record name NSC163807
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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